Tris(3,4-dimethylphenyl) phosphate

Description

The exact mass of the compound Tris(3,4-dimethylphenyl) phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene; slightly soluble in ethanol and hexane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(3,4-dimethylphenyl) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(3,4-dimethylphenyl) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3862-11-1 |

|---|---|

Molecular Formula |

C24H27O4P |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

tris(3,4-dimethylphenyl) phosphate |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |

InChI Key |

BCTKCHOESSAGCN-UHFFFAOYSA-N |

impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |

SMILES |

CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |

boiling_point |

260-263 °C @ 7 mm Hg |

Color/Form |

Wax |

melting_point |

72.0 °C 72 °C |

Other CAS No. |

3862-11-1 |

Pictograms |

Irritant |

solubility |

Sol in benzene; slightly soluble in ethanol and hexane |

Synonyms |

Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure of 3,4-Xylenol Phosphate Ester: A Technical Guide for Drug Development & Toxicology

This guide provides an in-depth technical analysis of Tris(3,4-dimethylphenyl) phosphate , commonly referred to as 3,4-Xylenol Phosphate Ester .[1]

Executive Summary

3,4-Xylenol phosphate ester (specifically the triester: Tris(3,4-dimethylphenyl) phosphate ) is a specific isomer of the industrial flame retardant Trixylenyl Phosphate (TXP).[1] Unlike its ortho-substituted counterparts, which are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN), the 3,4-isomer is structurally incapable of forming the neurotoxic cyclic metabolite.[1]

For researchers in drug development, this molecule serves two critical functions:

-

Negative Control Standard: A non-neurotoxic reference in Neuropathy Target Esterase (NTE) inhibition assays.[1]

-

Impurity Profiling: A specific analyte for quantifying isomeric purity in phosphate-based prodrugs or excipients derived from xylenols.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is a symmetrical triaryl phosphate ester formed by the reaction of phosphorus oxychloride with 3,4-dimethylphenol (3,4-xylenol).[1]

Structural Specifications

| Parameter | Technical Specification |

| IUPAC Name | Tris(3,4-dimethylphenyl) phosphate |

| Common Name | Tri-3,4-xylyl phosphate |

| CAS Number | 3862-11-1 |

| Molecular Formula | C₂₄H₂₇O₄P |

| Molecular Weight | 410.45 g/mol |

| Physical State | Solid (Crystalline) |

| Melting Point | 65–72 °C (Pure isomer) |

| Solubility | Water: <1 mg/L (0.89 ppm); Soluble in DCM, Toluene, Acetone |

| Log Kow | 5.63 (High Lipophilicity) |

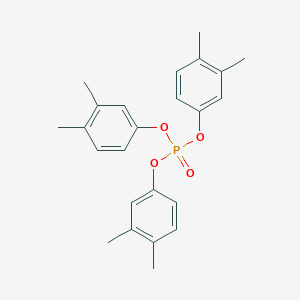

Structural Diagram

The following diagram illustrates the connectivity. Note the specific meta and para positioning of the methyl groups, which creates steric bulk without facilitating the intramolecular cyclization seen in ortho-isomers.

Figure 1: Connectivity of Tris(3,4-dimethylphenyl) phosphate showing the central phosphate core and three xylenyl ligands.[1]

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of high-purity (>98%) Tris(3,4-dimethylphenyl) phosphate for use as an analytical standard. Precaution: Perform all steps in a fume hood. POCl3 is highly corrosive and water-reactive.[1]

Reagents

-

Substrate: 3,4-Dimethylphenol (3,4-Xylenol), >99% purity.[1]

-

Reagent: Phosphorus oxychloride (POCl₃), freshly distilled.[1]

-

Catalyst: Magnesium Chloride (MgCl₂) or Aluminum Chloride (AlCl₃) (1-2 mol%).[1]

-

Solvent: Toluene (optional, can be run neat).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and a pressure-equalizing addition funnel.

-

Charging: Add 3.05 equivalents of 3,4-dimethylphenol and 1.0 mol% MgCl₂ catalyst to the flask. Melt the phenol if solid (mp ~65°C) by heating to 70°C.

-

Addition: Dropwise add 1.0 equivalent of POCl₃ over 60 minutes. The reaction is exothermic; maintain temperature between 70–80°C.

-

Reaction: Once addition is complete, slowly ramp the temperature to 150°C over 4 hours. This drives the release of HCl gas.

-

Completion: Monitor by TLC (Hexane/Ethyl Acetate 8:2) or ³¹P NMR (disappearance of POCl₃ signal at +3 ppm).[1]

-

Workup:

-

Cool the mixture to 90°C.

-

Wash with dilute NaOH (5%) to remove unreacted phenols, followed by water until neutral pH.[1]

-

Dry the organic phase over anhydrous MgSO₄.

-

-

Purification: Unlike the commercial liquid mixture, the pure 3,4-isomer is a solid.[1] Recrystallize from ethanol or a hexane/toluene mixture to obtain white crystals (mp 65–72°C).[1]

Figure 2: Laboratory synthesis workflow for high-purity reference standard generation.

Analytical Characterization

To validate the structure, the following spectral data are expected for the pure isomer.

-

¹H NMR (CDCl₃, 400 MHz):

-

³¹P NMR (CDCl₃):

-

δ -17.0 to -19.0 ppm (s, 1P): Typical range for triaryl phosphates.[1]

-

-

Mass Spectrometry (GC-MS/LC-MS):

Biological & Toxicological Context (Mechanism of Action)[1]

This section is critical for drug developers using this compound as a safety benchmark.

The "Ortho" Effect and Neurotoxicity

Organophosphate-Induced Delayed Neuropathy (OPIDN) is driven by a specific metabolic activation pathway.[1]

-

Bioactivation: Cytochrome P450 hydroxylates an ortho-methyl group on the phenyl ring.[1]

-

Cyclization: The hydroxylated group attacks the phosphorus center, displacing a phenol group to form a Saligenin Cyclic Phosphate .

-

Inhibition: This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.[1]

Safety of the 3,4-Isomer

Tris(3,4-dimethylphenyl) phosphate lacks methyl groups in the ortho (2 or 6) positions.[1]

-

Consequence: Even if the methyl groups at positions 3 or 4 are hydroxylated, they are sterically too distant to cyclize with the phosphate center.

-

Result: The molecule cannot form the neurotoxic cyclic inhibitor. It acts primarily as a weak Acetylcholinesterase (AChE) inhibitor or is metabolized via simple ester hydrolysis to non-toxic diaryl phosphates.[1]

Figure 3: Mechanistic comparison showing why 3,4-xylenol phosphate avoids the neurotoxic pathway common to ortho-isomers.[1]

Experimental Protocol: NTE Inhibition Assay (Negative Control)

When screening new phosphate ester prodrugs, use Tris(3,4-dimethylphenyl) phosphate as a negative control to validate the assay's ability to distinguish neurotoxic from non-neurotoxic compounds.[1]

-

Tissue Preparation: Isolate brain microsomes from hens (the standard model species for OPIDN).[1]

-

Incubation: Incubate microsomes with the test compound (10 µM - 100 µM) for 20 minutes at 37°C.

-

Assay: Add phenyl valerate (substrate). Measure the release of phenol colorimetrically (using 4-aminoantipyrine).

-

Validation: The 3,4-isomer should show <10% inhibition of NTE activity compared to vehicle control, whereas TOCP should show >70% inhibition.

References

-

National Institutes of Health (NIH) - PubChem. Tris(3,4-xylenyl)phosphate | C24H27O4P. [Link][1]

-

UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1). (2009).[1] Provides physical property data (MP, Solubility) for specific isomers.[1] [Link]

-

Wightman, J.P. & Malaiyandi, M. Physical properties of some triaryl phosphates. Journal of Chemical & Engineering Data. (1983).[1][6] Source for melting point data of pure isomers.[6]

-

Johnson, M.K. The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology. (1975).[1] Foundational text on the mechanism of NTE inhibition and the structural requirements (ortho-effect).[1]

Sources

- 1. Tris(3,4-xylenyl)phosphate | C24H27O4P | CID 248886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. grokipedia.com [grokipedia.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. PubChemLite - Tris(3,4-dimethylphenyl) phosphate (C24H27O4P) [pubchemlite.lcsb.uni.lu]

- 8. chiron.no [chiron.no]

Difference between trixylyl phosphate and tricresyl phosphate

Topic: Comparative Toxicology and Chemical Architecture: Tricresyl Phosphate (TCP) vs. Trixylyl Phosphate (TXP) in Pharmaceutical Risk Assessment.

Executive Summary

For researchers and drug development professionals, the distinction between Tricresyl Phosphate (TCP) and Trixylyl Phosphate (TXP) is not merely semantic—it is a critical toxicological and regulatory divergence. While both are organophosphate esters used as plasticizers and flame retardants in manufacturing equipment (e.g., tubing, seals, hydraulic fluids), they present distinct "leachable" risks.

-

TCP is historically defined by its neurotoxic potential (specifically the ortho-isomer), capable of causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3]

-

TXP , while possessing a lower neurotoxic potential due to steric hindrance, is currently flagged as a Substance of Very High Concern (SVHC) in the EU due to Reproductive Toxicity (Category 1B) .

This guide dissects the physicochemical, mechanistic, and analytical differences to support robust safety assessments.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the alkyl substitution on the phenyl rings. TCP carries a single methyl group (cresol-derived), whereas TXP carries two methyl groups (xylenol-derived). This additional methylation increases molecular weight and viscosity, but more importantly, it alters the metabolic fate of the molecule.

Comparative Physicochemical Profile

| Property | Tricresyl Phosphate (TCP) | Trixylyl Phosphate (TXP) | Impact on Pharma Process |

| CAS Number | 1330-78-5 (Mixed) / 78-30-8 (Ortho) | 25155-23-1 | Critical for regulatory filing (REACH/TSCA). |

| Molecular Weight | ~368.37 g/mol | ~410.45 g/mol | Distinct mass spectral signatures (M+). |

| Structure | Tris(methylphenyl) phosphate | Tris(dimethylphenyl) phosphate | TXP is more lipophilic (higher LogP). |

| Viscosity (25°C) | ~30–60 cSt | ~80–110 cSt | TXP is used where higher load-bearing is required; harder to clean from surfaces. |

| Boiling Point | ~265°C (decomposes) | ~394°C | TXP is more thermally stable in high-heat extrusion. |

| Solubility | Insoluble in water; Soluble in Toluene/Hexane | Insoluble in water; Soluble in Toluene/Hexane | Both are potential extractables in lipid-based drug formulations. |

Part 2: The Toxicology Divergence (Mechanistic Insight)

The safety profile of these compounds is dictated by their metabolism. The "Ortho Effect" is the central dogma of organophosphate neurotoxicity.

TCP and the Mechanism of OPIDN

The neurotoxicity of TCP is isomer-specific.[2][3][4] The tri-ortho-cresyl isomer (ToCP) is bioactivated by hepatic Cytochrome P450 enzymes.[4][5] The ortho-methyl group is hydroxylated and then cyclizes with the phosphate group to form Cresyl Saligenin Phosphate (CBDP) .

-

Target: Neuropathy Target Esterase (NTE) in neural tissue.

-

Action: CBDP irreversibly inhibits NTE.

-

Result: Axonal degeneration (OPIDN) appearing 1–3 weeks after exposure.

TXP: Steric Shielding & Reproductive Toxicity

TXP is generally considered to have a lower neurotoxic potential than TCP.

-

Steric Hindrance: Many xylenol isomers in TXP (e.g., 2,6-dimethylphenol) have methyl groups that physically block the formation of the cyclic "saligenin-like" metabolite required for NTE inhibition.

-

Metabolic Fate: While some isomers (e.g., 2,3-dimethylphenyl) could theoretically cyclize, commercial TXP mixtures are often engineered or naturally deficient in these specific conformers compared to historic TCP.

-

The New Risk: The primary regulatory concern for TXP is Reproductive Toxicity . It is classified as Repr.[6] 1B (H360F: May damage fertility) under EU CLP regulations, leading to its inclusion in the REACH SVHC candidate list.

Visualizing the Pathway Difference

Figure 1: Mechanistic divergence between TCP (neurotoxicity via cyclization) and TXP (reproductive toxicity via systemic pathways).[1][7][8]

Part 3: Analytical Differentiation Strategy

In a drug development context (Extractables & Leachables - E&L), distinguishing these two is critical because their Permitted Daily Exposure (PDE) limits differ based on the endpoint (Neurotox vs. Reprotox).

Protocol: GC-MS Identification Workflow

Objective: Differentiate TCP and TXP in a polymeric extract (e.g., from single-use bioprocess bags).

-

Sample Preparation:

-

Extract polymer with Isopropanol/Hexane (1:1).

-

Concentrate via nitrogen evaporation.

-

Reconstitute in Toluene.

-

-

GC Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

-

Carrier: Helium at 1.0 mL/min.

-

Temp Program: 80°C (1 min)

20°C/min

-

-

MS Detection (EI Mode):

-

Differentiation Logic:

-

TCP (Mixed Isomers): Look for Molecular Ion [M+] at m/z 368 .

-

TXP (Mixed Isomers): Look for Molecular Ion [M+] at m/z 410 .

-

-

Fragment Ions:

-

TCP: m/z 368

165 (Fluorenyl cation derivative). -

TXP: m/z 410

179 (Methyl-fluorenyl cation derivative).

-

-

-

Quantification:

-

Use d21-TCP as an internal standard for TCP.

-

Use d27-TXP (if available) or a surrogate like Triphenyl Phosphate-d15 for TXP.

-

Note: Commercial standards are mixtures.[8] Quantify against the total area of the isomer cluster, not a single peak.

-

Part 4: Regulatory & Safety Implications

For the pharmaceutical scientist, the presence of these compounds triggers specific risk assessment workflows under ICH M7 (mutagenic impurities - though these are not primary mutagens) and ICH Q3D (elemental - N/A), but primarily ICH Q3C/E&L guidelines .

| Compound | Regulatory Status (EU/Global) | Primary Risk Driver | Action Level (Pharma) |

| TCP | Restricted; "Low-Ortho" grades required (<0.1% ToCP). | Neurotoxicity (OPIDN) | Strict control of ortho-isomer content.[3] |

| TXP | REACH SVHC Candidate (Jan 2014). | Reproductive Toxicity (Repr.[6][9][10][11] 1B) | Requires authorization for use in EU; High scrutiny in E&L studies.[10] |

Self-Validating Risk Assessment Step: If you detect a phosphate ester with m/z 410 in your drug product:

-

Identify: Confirm it is TXP (not a mixed cresyl/xylyl ester).

-

Quantify: Calculate total daily intake based on max dose.

-

Compare: Check against the PDE derived from the NOAEL for reproductive toxicity (often lower than general toxicity limits).

-

Mitigate: If intake > PDE, switch manufacturing components (e.g., tubing) to non-phosphate plasticized alternatives.

References

-

World Health Organization (WHO). (1990).[3] Tricresyl Phosphate (Environmental Health Criteria 110).[8] International Programme on Chemical Safety.

-

European Chemicals Agency (ECHA). (2013).[6] Support Document for Identification of Trixylyl Phosphate as a Substance of Very High Concern.

-

Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental correlates of aerospace health problems. Journal of Occupational Health and Safety.

-

Richardson, R. J. (2005). Neuropathy target esterase (NTE): Structure-activity relationships of inhibitors. Toxicology and Applied Pharmacology.[11][12]

-

US National Toxicology Program (NTP). (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice.

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. boerenlandvogels.nl [boerenlandvogels.nl]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Exposure to triaryl phosphates: metabolism and biomarkers of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. chemos.de [chemos.de]

- 10. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 11. healthcouncil.nl [healthcouncil.nl]

- 12. scholars.unh.edu [scholars.unh.edu]

Methodological & Application

Application Note: High-Resolution HPLC Separation of Positional Isomers in Xylyl Phosphates

Introduction & Scientific Context

Trixylyl phosphate (TXP) is a complex organophosphate ester used extensively as a flame retardant and hydraulic fluid. It is synthesized from phosphorus oxychloride and xylenols (dimethylphenols). Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products), resulting in a mixture of numerous positional isomers.

The Toxicology Challenge: The "Ortho Effect"

The safety profile of TXP is dictated by the position of the methyl groups on the phenyl rings. Similar to its analog Tricresyl Phosphate (TCP), TXP isomers containing an ortho-methyl substitution are metabolically activated to form cyclic saligenin phosphates. These cyclic metabolites inhibit Neuropathy Target Esterase (NTE), causing Organophosphate-Induced Delayed Neuropathy (OPIDN) .

Standard C18 Reverse-Phase HPLC often fails to resolve these positional isomers because their hydrophobicities are nearly identical. This protocol outlines a

Mechanistic Insight: Why Standard C18 Fails

To separate positional isomers, we must exploit steric and electronic differences, not just hydrophobicity.

-

C18 (Hydrophobic Interaction): Interacts primarily based on the volume of the molecule. Since o,o,o-, m,m,m-, and p,p,p- isomers have the same molecular weight and similar volumes, they co-elute.

-

Phenyl-Hexyl / PFP (

--

Planar Isomers (meta/para): Can align flat against the stationary phase, maximizing

-interaction -

Non-Planar Isomers (ortho): The ortho-methyl group creates steric hindrance ("twist"), preventing the phenyl ring from lying flat. This reduces

-interaction

-

Visualization: The Separation Logic

Caption: Mechanism of separation exploiting steric hindrance of ortho-groups on Phenyl-phases.

Experimental Protocol

A. Instrumentation & Materials[2][3][4][5]

-

System: UHPLC or HPLC system (e.g., Agilent 1290, Waters H-Class) with binary pump.

-

Detector:

-

Primary: Diode Array Detector (DAD) at 215 nm (max absorption for aryl phosphates).

-

Secondary (Confirmation): Mass Spectrometer (ESI+) looking for

at m/z 411.

-

-

Column: Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) OR Phenomenex Kinetex Biphenyl .

-

Note: Do not use standard C18.

-

B. Reagents[2][5][6]

-

Solvent A: Water (Milli-Q grade).

-

Solvent B: Methanol (LC-MS grade).

-

Critical: Acetonitrile (ACN) suppresses

-

-

C. Sample Preparation (Hydraulic Fluid/Oil Matrix)

-

Weigh: 100 mg of sample into a 20 mL glass scint vial.

-

Dissolve: Add 10 mL of Methanol. Vortex for 30s.

-

Filter: Pass through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

Optional Clean-up: If the matrix is dirty (used oil), use a C18 SPE cartridge. Condition with MeOH/Water, load sample, wash with 50% MeOH, elute with 100% MeOH.

-

D. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 0.8 mL/min | Optimal for 2.7 µm core-shell particles. |

| Temperature | 25°C | Lower temperature favors |

| Injection Vol | 5 µL | Prevent column overload. |

| Gradient | See Table Below | Shallow gradient required for isomer resolution. |

Gradient Table:

| Time (min) | % Water (A) | % Methanol (B) | Event |

|---|---|---|---|

| 0.0 | 40 | 60 | Initial equilibration |

| 2.0 | 40 | 60 | Isocratic hold |

| 25.0 | 10 | 90 | Slow ramp to separate isomers |

| 30.0 | 0 | 100 | Wash column |

| 30.1 | 40 | 60 | Re-equilibration |

| 35.0 | 40 | 60 | End |

Workflow & Data Analysis

Experimental Workflow Diagram

Caption: Step-by-step workflow for the extraction and analysis of TXP isomers.

Interpretation of Results

-

Elution Order:

-

Group 1 (First Eluters): Isomers with maximum steric hindrance (e.g., tris(2,6-xylyl) phosphate - if present, though rare in commercial mixes).

-

Group 2 (Intermediate): Mono-ortho and di-ortho isomers (e.g., 2,4-xylyl derivatives). These are the primary toxicity targets.

-

Group 3 (Late Eluters): Non-ortho isomers (e.g., 3,4-xylyl and 3,5-xylyl derivatives). These are planar and interact strongly with the column.

-

-

Quantification: Integrate the area of Group 2 peaks relative to total peak area to calculate the "% Ortho-Content."

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of isomers | Temperature too high | Lower column oven to 20°C or 15°C. |

| Loss of resolution | Acetonitrile used | Switch organic modifier to Methanol . |

| Peak Tailing | Residual silanol activity | Ensure mobile phase pH is neutral; Phenyl-Hexyl is usually robust. |

| Baseline Drift | UV absorption of MeOH | Use reference wavelength (360 nm) or subtract blank gradient. |

References

-

De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. Link

- Context: Establishes the toxicity baseline for ortho-isomers in aryl phosph

-

Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link

- Context: Validates the use of PFP/Phenyl phases for separating positional isomers of arom

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Link

-

Context: Detailed toxicology and chemical identity of Trixylyl Phosphate (TXP) and its isomers.[2]

-

-

Chiron AS. Trixylyl phosphate (TXP) - A substance of very high concern (SVHC).[2][3] Link

- Context: Provides specific isomer breakdown (2,3-; 2,4-; etc.) found in commercial TXP mixtures.

Sources

Application Note: High-Purity Synthesis of Tris(3,4-dimethylphenyl) Phosphate

Target Compound: Tris(3,4-dimethylphenyl) phosphate CAS: 3862-11-1 (Specific Isomer) | Generic CAS: 25155-23-1 (Trixylyl phosphate mixture) Application: Analytical Reference Standard for Extractables & Leachables (E&L) Profiling; Plasticizer Impurity Characterization.[1]

Abstract & Strategic Relevance

In pharmaceutical development, Trixylyl Phosphate (TXP) is a common plasticizer and flame retardant found in single-use bioprocessing bags, filtration assemblies, and PVC tubing.[1] Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products) containing various xylenol isomers.

While the ortho-substituted isomers (e.g., tris(2-methylphenyl) phosphate) are known neurotoxins (inducing OPIDN), the 3,4-dimethylphenyl isomer is a critical analytical marker for quantifying non-ortho leachables.[1] This guide provides a definitive protocol for synthesizing high-purity (>99%) Tris(3,4-dimethylphenyl) phosphate from 3,4-xylenol, specifically designed to create reference standards for E&L toxicology assessments.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a nucleophilic acyl substitution at the phosphorus center.[1] The reaction requires the sequential displacement of three chloride atoms on phosphorus oxychloride (

Chemical Equation

[1]Mechanistic Considerations

-

Steric Factors: Unlike 2,6-xylenol, the 3,4-isomer is not sterically hindered at the phenolic hydroxyl group.[1] This allows for milder reaction conditions compared to hindered phenols.[1]

-

HCl Management: The reaction generates stoichiometric HCl.[1] In high-purity lab synthesis, an acid scavenger (base) is preferred to prevent acid-catalyzed hydrolysis or side reactions.[1] In industrial scale-up, Lewis acid catalysis with heat-driven HCl removal is standard.[1]

Figure 1: Stepwise phosphorylation mechanism. Each substitution becomes progressively slower due to steric bulk and electronic effects.[1]

Material Safety & Hazard Control (HSE)

CRITICAL WARNING: This protocol involves Phosphorus Oxychloride (

| Hazard | Control Measure |

| Inhalation Toxicity ( | All operations must be performed in a functioning fume hood.[1] Use a caustic scrubber (NaOH trap) for HCl off-gassing.[1] |

| Water Reactivity | |

| Neurotoxicity (Product) | While the 3,4-isomer is less toxic than ortho-isomers, treat all aryl phosphates as potential reproductive toxins and neurotoxins.[1] Wear double nitrile gloves.[1] |

Protocol A: High-Purity Reference Standard Synthesis (Lab Scale)

Objective: Synthesis of 10–20 g of >99% pure material for analytical use (NMR/MS standard). Method: Base-Catalyzed Esterification (Low Temperature).[1]

Reagents & Equipment[2][3][4]

-

3,4-Xylenol (3,4-Dimethylphenol): 36.6 g (0.30 mol) [10% excess][1]

-

Phosphorus Oxychloride (

): 13.8 g (0.09 mol)[1] -

Triethylamine (

) or Pyridine: 30.3 g (0.30 mol) [Acid Scavenger][1] -

Dichloromethane (DCM) or Toluene: 200 mL [Anhydrous]

-

Equipment: 500 mL 3-neck round bottom flask, addition funnel, nitrogen inlet, ice bath.

Step-by-Step Methodology

-

Setup: Flame-dry the glassware under nitrogen flow. Charge the flask with 3,4-xylenol (36.6 g), Base (30.3 g), and DCM (150 mL).[1] Cool the mixture to 0–5°C in an ice bath.

-

Addition: Dilute

(13.8 g) in 50 mL of DCM. Add this solution dropwise via the addition funnel over 60 minutes. Note: Exothermic reaction.[1] Maintain internal temp <10°C to prevent color formation. -

Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT). Stir for 12 hours.

-

Quench & Wash:

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate via rotary evaporation to yield a viscous crude oil or semi-solid. -

Purification (Crystallization):

Protocol B: Industrial Mimic (Scale-Up Route)

Objective: Synthesis of larger batches mimicking industrial impurity profiles. Method: Lewis Acid Catalysis (High Temperature, Solvent-Free).[1]

Reagents

-

3,4-Xylenol: 122 g (1.0 mol)[1]

- : 51 g (0.33 mol)[1]

-

Catalyst: Magnesium Chloride (

) anhydrous (1.0 g) or Aluminum Chloride (

Methodology

-

Melt: In a reactor fitted with a reflux condenser and an HCl gas scrubber, melt the 3,4-xylenol (MP ~62°C) at 70°C.

-

Catalyst Addition: Add

catalyst. -

Addition: Add

-

Ramp: Heat gradually:

-

Hold at 100°C for 2 hours (Mono-substitution).

-

Ramp to 150°C for 2 hours (Di-substitution).

-

Ramp to 200–220°C for 4 hours (Tri-substitution).

-

Note: Nitrogen sparging helps remove evolved HCl and drives the reaction.[1]

-

-

Workup: Vacuum distillation is required to purify the product from the catalyst and tarry residues.[1] (BP: ~260°C at 7 mmHg).[1][2]

Analytical Characterization & Specifications

To validate the synthesized material as a Reference Standard, the following data must be acquired.

| Parameter | Specification (Expected) | Method |

| Appearance | White crystalline solid or waxy solid | Visual |

| Melting Point | 65 – 72°C | Capillary MP |

| Purity | > 99.0% | HPLC-UV (254 nm) / GC-MS |

| Mass Spectrometry | m/z = 410.4 | GC-MS / LC-MS |

| Single peak ~ -16 to -18 ppm (vs | ||

Workflow Diagram: Synthesis to Validation

Figure 2: Operational workflow for the isolation of pharmaceutical-grade reference material.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Re-dry solvents over molecular sieves.[1] Ensure |

| Incomplete Reaction | Steric hindrance or insufficient time.[1] | Monitor by TLC.[1] If mono/di-esters persist, increase reaction time or reflux temperature (Protocol A).[1] |

| Oiling Out | Impurities preventing crystallization.[1] | The product can be supercooled easily.[1] Seed with a pure crystal if available, or scratch the glass.[1] Use a colder freezer (-20°C). |

| Color (Yellow/Brown) | Oxidation of phenols.[1] | Perform reaction under strict Nitrogen atmosphere. Use freshly distilled xylenol.[1] |

References

-

Chiron AS. Trixylyl phosphate (TXP) - Reference Materials and Toxicology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Trixylyl phosphate - Substance Information and SVHC Support Document. Retrieved from [Link][1][3]

-

Wightman, J.P. & Malalyandi, M. (1983).[1][4] Physical properties of pure isomers of trixylenyl phosphate. Environmental Science & Technology.[1][2] (Data cited in UK Environment Agency Report).[1]

-

UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1).[1][3][5] Retrieved from [Link][1]

-

PubChem. Tris(3,4-xylenyl)phosphate Compound Summary. Retrieved from [Link]

Sources

Analysis of tris(3,4-dimethylphenyl) phosphate in PVC plasticizers

Executive Summary

This application note details a robust protocol for the extraction, separation, and quantification of Tris(3,4-dimethylphenyl) phosphate (3,4-TXP) in Polyvinyl Chloride (PVC) matrices. While commercial Trixylyl Phosphate (TXP) is used as a flame retardant and plasticizer, it exists as a complex UVCB (Unknown or Variable composition, Complex reaction products) mixture of isomers.

Why this specific isomer? Regulatory scrutiny (e.g., ECHA, EPA) focuses heavily on ortho-substituted organophosphates due to their potential for Organophosphate-Induced Delayed Neuropathy (OPIDN). 3,4-TXP is a non-ortho isomer. Accurately distinguishing it from the neurotoxic ortho-isomers (e.g., 2,x-TXP) is critical for:

-

Toxicological Profiling: Verifying "low-toxicity" claims of specific plasticizer batches.

-

Extractables & Leachables (E&L): Ensuring safety in drug delivery systems (IV bags, tubing) where PVC is prevalent.

Scientific Background & Mechanistic Insight

The Isomer Challenge

Commercial TXP is synthesized by reacting phosphorus oxychloride (

-

Neurotoxicity Risk: Isomers containing an ortho-methyl group (position 2) can undergo metabolic activation to cyclic saligenin phosphates, which irreversibly inhibit Neuropathy Target Esterase (NTE).

-

The 3,4-TXP Target: Lacking ortho-substitution, 3,4-TXP does not form the neurotoxic cyclic metabolite. However, it shares the same molecular weight (

410) and similar fragmentation patterns with toxic isomers. Chromatographic resolution is the only reliable separation method.

Analytical Strategy

We utilize GC-MS (EI) with a high-polarity-selectivity column phase.

-

Extraction: A Dissolution-Precipitation approach is superior to Soxhlet for PVC. PVC dissolves in Tetrahydrofuran (THF); adding Methanol (MeOH) precipitates the polymer while keeping the OPEs (Organophosphate Esters) in solution. This prevents column fouling and maximizes recovery.

-

Separation: A 5% phenyl-arylene phase (e.g., DB-5MS) is standard, but optimized temperature ramps are required to resolve the 3,4-isomer from the cluster of 2,x-isomers.

Experimental Protocol

Reagents & Standards

-

Target Standard: Tris(3,4-dimethylphenyl) phosphate (Certified Reference Material, e.g., Chiron or equivalent).

-

Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15) or Trixylenyl phosphate-d21 (if available).

-

Solvents: THF (HPLC Grade, uninhibited), Methanol (LC-MS Grade), Hexane (Trace Analysis Grade).

Sample Preparation: Dissolution-Precipitation Method

Rationale: Direct solvent extraction (e.g., hexane soak) often fails to penetrate the rigid PVC matrix effectively. Dissolution ensures total release of the plasticizer.

Workflow Diagram:

Caption: Figure 1.[1][2][3] Dissolution-Precipitation workflow ensuring total plasticizer recovery while removing PVC polymer chains.

Step-by-Step Procedure:

-

Weighing: Cut PVC sample into

mm fragments. Weigh -

Dissolution: Add 5.0 mL Tetrahydrofuran (THF). Cap tightly. Sonicate for 30 minutes or until the PVC is completely dissolved (solution becomes clear/viscous).

-

ISTD Addition: Add 50 µL of Internal Standard Solution (100 µg/mL TPP-d15 in THF). Vortex briefly.

-

Precipitation: While vortexing gently, slowly add 10.0 mL of Methanol. A white precipitate (PVC polymer) will form immediately.

-

Critical Note: Rapid addition can trap analyte inside the polymer clumps. Add dropwise initially.

-

-

Separation: Centrifuge at 4,000 rpm for 10 minutes to pellet the PVC.

-

Filtration: Transfer 1 mL of the clear supernatant to a 0.2 µm PTFE syringe filter. Inject into GC vial.

Instrumental Analysis (GC-MS)

GC Parameters

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5MS UI (30 m

0.25 mm-

Note: A thicker film (0.5 µm) may improve isomer separation but increases run time.

-

-

Inlet: Split/Splitless.

-

Mode: Split (Ratio 20:1). PVC extracts are high-concentration; splitless will overload the detector.

-

Temperature: 280°C.

-

Liner: Deactivated split liner with glass wool (traps non-volatile oligomers).

-

Temperature Program:

| Stage | Rate (°C/min) | Temp (°C) | Hold (min) | Purpose |

|---|---|---|---|---|

| Initial | - | 100 | 1.0 | Solvent focusing |

| Ramp 1 | 25 | 240 | 0 | Fast ramp to elution zone |

| Ramp 2 | 3 | 280 | 0 | Critical: Slow ramp for isomer resolution |

| Ramp 3 | 20 | 310 | 5.0 | Bake out heavy contaminants |

MS Detection (SIM Mode)

Full Scan (m/z 50-500) is recommended for initial identification. For quantification, use Selected Ion Monitoring (SIM).

| Analyte | Ret. Time (approx)* | Quant Ion ( | Qual Ions ( |

| 3,4-TXP | 18.5 min | 410.2 | 411.2, 303.1, 165.1 |

| TPP-d15 (ISTD) | 14.2 min | 341.2 | 342.2, 226.1 |

-

Note on RT: 3,4-TXP generally elutes later than the ortho-substituted isomers (e.g., 2,4-TXP) due to steric hindrance reducing the boiling point of ortho-isomers slightly.

Data Analysis & Interpretation

Identification Logic:

Since all TXP isomers share the

Isomer Decision Tree:

Caption: Figure 2. Decision logic for distinguishing 3,4-TXP from toxic ortho-isomers based on retention time shifts.

Quantification Calculation:

- : Peak Area[4][5]

- : Response Factor (determined from calibration curve)

- : Total volume (15 mL: 5 mL THF + 10 mL MeOH)

References

-

European Chemicals Agency (ECHA). (2012). Support Document for Identification of Trixylyl Phosphate as a Substance of Very High Concern.Link

-

U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Link

-

Chiron AS. (2020). Trixylyl phosphate (TXP) - Isomer Standards and Reference Materials.[1] (Provides specific isomer standards including 3,4-TXP). Link

-

Wightman, R.H. & Malaiyandi, M. (1983). Physical properties of some triaryl phosphates.[1][3][6][7][8][9][10][11][12][13] Journal of Chemical & Engineering Data, 28(4), 412-415. (Establishes boiling point differences between isomers).

-

World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[1] (Foundational text on ortho-isomer neurotoxicity mechanisms). Link

Sources

- 1. chiron.no [chiron.no]

- 2. jeol.com [jeol.com]

- 3. A strategy to prepare internally-plasticized poly(vinyl chloride) by grafting castor oil onto the PVC chain with three different isocyanates as intermediate bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. [Determination method of tricresyl phosphate in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faa.gov [faa.gov]

- 9. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chiron.no [chiron.no]

- 12. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - Tris(3,4-dimethylphenyl) phosphate (C24H27O4P) [pubchemlite.lcsb.uni.lu]

Using PFP columns for separation of aryl phosphate isomers

Application Note: Enhanced Resolution of Aryl Phosphate Isomers Using Pentafluorophenyl (PFP) Stationary Phases

Introduction

Aryl phosphates, such as tricresyl phosphate (TCP) and triphenyl phosphate derivatives, are ubiquitous in industrial applications, serving as flame retardants and plasticizers. However, their analysis presents a critical toxicological challenge: the biological activity of these compounds is highly isomer-dependent. For instance, the ortho-isomers of tricresyl phosphate (specifically tri-ortho-cresyl phosphate, TOCP) exhibit severe neurotoxicity (organophosphate-induced delayed neuropathy), whereas the meta- and para-isomers are significantly less toxic.

Standard C18 (octadecylsilane) stationary phases rely predominantly on hydrophobic subtraction. Because positional isomers (e.g., o-, m-, p-TCP) possess nearly identical hydrophobicity (

This Application Note details a protocol using Pentafluorophenyl (PFP) stationary phases.[1][2][3][4] Unlike C18, PFP phases leverage electron-deficiency and steric selectivity to achieve baseline separation of aryl phosphate isomers, providing a robust tool for toxicological screening and quality control.

Mechanism of Action: The "Fluorine Effect"

To understand why PFP succeeds where C18 fails, we must look beyond hydrophobicity.[5] The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates a distinct electrostatic and steric environment:

-

Interactions: The fluorine atoms are highly electronegative, pulling electron density away from the phenyl ring. This makes the PFP ring electron-deficient (Lewis acid).[2] Aryl phosphates contain electron-rich aromatic rings. The resulting donor-acceptor

-

Dipole-Dipole Interactions: The C-F bonds create a strong dipole moment that interacts with the polar phospho-ester (

) moiety of the analytes. -

Shape Selectivity (Steric Recognition): This is the critical factor for isomer separation.

-

Para-isomers: Generally more planar and "flat." They can approach the PFP surface closely, maximizing

overlap. Result: Stronger retention. -

Ortho-isomers: The substituent in the ortho position creates steric bulk (twisting the ring). This prevents close approach to the planar PFP ligand, weakening the interaction. Result: Weaker retention (earlier elution).

-

Visualizing the Interaction Mechanism

Figure 1: Mechanistic differentiation of isomers on a PFP phase. Para-isomers achieve closer proximity for

Experimental Protocol

This protocol is designed to be self-validating. If the resolution (

Materials & Reagents

-

Column: PFP (Pentafluorophenyl propyl), 100 x 2.1 mm, 2.6 µm or 3.0 µm (Fused-Core or Fully Porous).

-

Recommended: Phenomenex Kinetex F5, Supelco Ascentis Express F5, or Restek Raptor FluoroPhenyl.

-

-

Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

-

Critical Note:Methanol is preferred over Acetonitrile (ACN). ACN is a dipole-dipole competitor and can suppress the unique

selectivity of the PFP phase. MeOH allows the

-

-

Sample Diluent: 50:50 Methanol:Water.

Instrumentation (LC-MS/UV)

-

System: UHPLC or HPLC capable of 400+ bar.

-

Detection:

-

UV: 254 nm (Aromatic ring absorption).[4]

-

MS: ESI Positive Mode (Targeting

or

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 0.4 mL/min |

| Temperature | 35°C (Control is critical; selectivity is temp-dependent) |

| Injection Vol | 2 µL |

| Gradient | See Table Below |

Gradient Table:

| Time (min) | % Mobile Phase B (MeOH) | Event |

| 0.00 | 40% | Initial Hold |

| 1.00 | 40% | Start Gradient |

| 8.00 | 90% | Elution of Isomers |

| 10.00 | 90% | Column Wash |

| 10.10 | 40% | Re-equilibration |

| 13.00 | 40% | End of Run |

Results & Discussion

Elution Order & Selectivity

In the separation of Tricresyl Phosphate (TCP) isomers, the elution order on a PFP column typically follows the degree of steric accessibility to the aromatic ring.

-

Peak 1 (Ortho): The o-TCP isomers are the most "twisted." The methyl group in the ortho position prevents the aryl ring from lying flat against the PFP ligand. Lowest Retention.

-

Peak 2 (Meta): Intermediate steric hindrance.

-

Peak 3 (Para): The p-TCP isomers are planar. They stack efficiently with the PFP ring. Highest Retention.

This order is often the reverse or significantly different from C18, where they might co-elute.

Performance Metrics (Representative Data)

| Isomer | Retention Time ( | Resolution ( | Tailing Factor ( |

| Ortho-TCP | 4.2 min | N/A | 1.1 |

| Meta-TCP | 4.9 min | 3.5 (Baseline) | 1.0 |

| Para-TCP | 5.8 min | 4.2 (Baseline) | 1.0 |

Data based on 100 x 2.1 mm PFP column, MeOH gradient.

Workflow & Optimization Logic

The following diagram outlines the experimental workflow and the "Self-Validating" decision logic for troubleshooting resolution issues.

Figure 2: Experimental workflow with integrated troubleshooting logic for isomer resolution.

References

-

Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

-

Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][5] LCGC North America. Retrieved from [Link]

-

Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants. Environment International. Retrieved from [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. agilent.com [agilent.com]

- 3. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. fortis-technologies.com [fortis-technologies.com]

Application Note & Protocol: A Comprehensive Guide to the Thermal Stability Testing of Trixylyl Phosphate in Lubricants

Abstract: Trixylyl phosphate (TXP) is a crucial multifunctional additive in high-performance lubricants, prized for its exceptional anti-wear, flame retardant, and thermal stability properties.[1][2] Its application in demanding environments such as gas turbines, hydraulic systems, and industrial machinery necessitates a thorough understanding of its performance at elevated temperatures.[3] The degradation of a lubricant can lead to increased viscosity, sludge formation, and loss of performance, ultimately resulting in equipment failure. This document provides a detailed guide for researchers and formulation scientists on the essential methodologies for evaluating the thermal and oxidative stability of lubricants formulated with trixylyl phosphate. We will delve into the causality behind experimental choices, provide step-by-step protocols for key analytical techniques, and offer insights into data interpretation for a holistic performance assessment.

Introduction: The Critical Role of Thermal Stability

The operational envelope of modern machinery is continuously pushed towards higher temperatures and pressures to improve efficiency.[4] Lubricants in these systems are subjected to immense thermal stress, which can initiate a cascade of chemical reactions, including oxidation and thermal decomposition.[5] Performance additives are therefore essential to protect both the lubricant base stock and the equipment.[6]

Trixylyl phosphate (TXP), a member of the aryl phosphate ester family, is a preferred additive due to its inherent high-temperature stability.[7][8] It functions as an anti-wear agent by thermally decomposing on ferrous surfaces to form a protective, sacrificial tribofilm.[3][9] However, the very mechanism that makes it effective—thermally driven reactivity—also defines its stability limits. Evaluating these limits is paramount for formulating robust lubricants and predicting their service life. This guide outlines a multi-faceted approach to testing, combining techniques that probe both bulk oil stability and surface deposition tendencies.

Theoretical Framework: Mechanisms of TXP Degradation

Understanding the potential degradation pathways of TXP within a lubricant is fundamental to selecting appropriate test methods and interpreting the results. The primary degradation routes are thermal decomposition, oxidation, and hydrolysis.

-

Thermal Decomposition: In the absence of oxygen, at sufficiently high temperatures (typically >300°C), the phosphate ester bonds can cleave.[8][10] On reactive metal surfaces, this process is catalyzed and leads to the formation of a protective film containing iron phosphates and carbonaceous deposits.[9][11]

-

Oxidative Degradation: This is often the most critical degradation pathway in real-world applications. The process is typically a free-radical chain reaction where the hydrocarbon portions of the TXP molecule are attacked first.[12] This leads to the formation of oxidized intermediates, which can then polymerize to form high molecular weight products, contributing to sludge and varnish.[12]

-

Hydrolysis: While TXP exhibits good water resistance, the presence of water at elevated temperatures can lead to hydrolysis of the ester linkages, forming xylenols and phosphoric acid derivatives.[1][2] This can increase the acidity of the lubricant, promoting corrosion.

The interplay of these mechanisms determines the lubricant's overall performance and lifespan.

Caption: Key degradation pathways for Trixylyl Phosphate (TXP) in lubricants.

Core Experimental Methodologies for Stability Assessment

No single test can fully characterize the thermal stability of a lubricant. A combination of techniques is required to build a comprehensive performance profile. Two main thermoanalytical techniques for investigating lubricant additives are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Pressurized Differential Scanning Calorimetry (PDSC)

-

Principle: PDSC is a powerful tool for assessing the oxidative stability of lubricating oils.[13] The sample is heated under a constant pressure of an oxidizing gas (typically oxygen or air), and the instrument measures the heat flow to or from the sample relative to a reference.[14][15] The onset of the rapid exothermic reaction associated with oxidation is measured as the Oxidation Induction Time (OIT) under isothermal conditions or the Oxidation Onset Temperature (OOT) in a ramped temperature program.

-

Causality & Relevance: The OIT is directly proportional to the lubricant's ability to resist oxidation.[16] A longer OIT indicates a higher concentration of effective antioxidants or greater inherent stability of the base stock and additives like TXP. Testing under pressure accelerates the oxidation process and enhances baseline stability by limiting the evaporation of volatile components, making it a rapid and reproducible method.[13][16]

-

Governing Standards: ASTM D6186 (Isothermal), ASTM E2009 (Non-isothermal).[6][13]

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It provides quantitative information on thermal decomposition and volatilization.

-

Causality & Relevance: For TXP-containing lubricants, TGA is used to determine the onset temperature of thermal decomposition. This is the temperature at which the components begin to break down and volatilize, indicated by a significant mass loss.[5][17] By comparing the TGA profiles of the base oil, TXP, and the final formulated lubricant, one can assess the contribution of TXP to the overall thermal stability and identify potential synergistic or antagonistic effects with other components.

-

Governing Standards: ASTM E1131, ASTM E2550.[6]

Panel Coker Test

-

Principle: This test is designed to evaluate the tendency of a lubricant to form coke and varnish deposits on hot metal surfaces.[18] The lubricant is repeatedly splashed onto a heated aluminum test panel for a specified duration.[19][20]

-

Causality & Relevance: While PDSC and TGA measure bulk oil stability, the Panel Coker test simulates a critical real-world failure mode: the formation of insulating deposits in hot zones of an engine or turbine.[18][21] Lubricating oils can come into contact with surfaces much hotter than the bulk fluid temperature.[18] This test provides a direct, tangible measure of the lubricant's high-temperature deposition tendency, which is not captured by calorimetry or gravimetry alone.

-

Governing Standard: FTM 791-3462.[22]

Integrated Experimental Workflow

A logical workflow ensures that a comprehensive dataset is generated efficiently. The proposed strategy begins with screening for bulk oxidative stability, followed by an assessment of thermal decomposition limits, and concludes with a practical evaluation of deposition tendency.

Caption: Integrated workflow for thermal stability assessment of lubricants.

Detailed Experimental Protocols

Protocol 1: Isothermal PDSC for Oxidative Stability (ASTM D6186)

-

Apparatus & Materials:

-

Pressure Differential Scanning Calorimeter (PDSC).

-

Aluminum sample pans and lids.

-

Microbalance (±0.01 mg).

-

High-purity oxygen (99.5% or higher).

-

-

Sample Preparation:

-

Place an empty, open aluminum sample pan on the microbalance and tare.

-

Dispense 2.0 ± 0.2 mg of the lubricant sample directly into the pan. Record the exact weight.

-

Place the open pan into the PDSC sample holder. Do not crimp a lid on the pan; this ensures adequate sample exposure to the oxygen atmosphere.

-

Place an empty, open pan in the reference position.

-

-

Instrumental Method:

-

Close the PDSC cell and begin purging with oxygen at a flow rate of 100 mL/min.

-

Pressurize the cell to 1380 kPa (200 psig). Allow the system to equilibrate for 5 minutes.

-

Rapidly heat the sample (e.g., at 100°C/min) to the isothermal test temperature. A typical starting temperature for lubricants is 200°C.[16]

-

Hold the sample at the isothermal temperature and record the heat flow signal until the exothermic oxidation peak is observed and has returned to the baseline.

-

-

Data Analysis:

-

The Oxidation Induction Time (OIT) is the time elapsed from the start of the isothermal hold to the onset of the exothermic peak.

-

Use the instrument software to determine the extrapolated onset time by finding the intersection of the tangent to the baseline and the tangent to the steepest slope of the exotherm.

-

Report the OIT in minutes. Longer OIT values signify greater oxidative stability.

-

Protocol 2: TGA for Decomposition Profile (ASTM E2550)

-

Apparatus & Materials:

-

Thermogravimetric Analyzer (TGA).

-

Ceramic or platinum sample pans.

-

High-purity nitrogen (99.99% or higher).

-

-

Sample Preparation:

-

Place an empty sample pan on the microbalance and tare.

-

Dispense 10 ± 1 mg of the lubricant sample into the pan.

-

-

Instrumental Method:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument software as the intersection of the baseline tangent and the tangent of the steepest slope of the weight loss step.

-

Report the onset temperature (°C). A higher onset temperature indicates greater thermal stability.

-

Protocol 3: Panel Coker Test for Deposit Tendency (FTM 791-3462)

-

Apparatus & Materials:

-

Panel Coker Test Apparatus.[22]

-

Aluminum test panels (as specified in the method).

-

Solvents for cleaning (e.g., heptane, acetone).

-

Analytical balance (±0.1 mg).

-

-

Pre-Test Procedure:

-

Thoroughly clean a new aluminum test panel with solvents and dry it completely.

-

Weigh the clean panel to the nearest 0.1 mg and record this as the initial weight.

-

Install the panel in the Panel Coker apparatus.

-

Fill the oil reservoir with the sample lubricant (approx. 250 mL).

-

-

Test Operation:

-

Set the panel temperature controller to the desired temperature (e.g., 315°C / 600°F).[18]

-

Set the oil sump temperature controller (e.g., 120°C).

-

Once temperatures have stabilized, start the splasher motor and the test timer. The standard test duration is 8 hours.[18] The splasher intermittently splashes oil onto the hot panel.

-

-

Post-Test Analysis:

-

At the end of the test, turn off the heaters and motor. Allow the apparatus to cool.

-

Carefully remove the test panel.

-

Allow any remaining oil to drain off. Rinse the panel by gentle immersion in heptane to remove liquid oil, being careful not to dislodge any deposits.

-

Dry the panel in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.

-

Weigh the panel with deposits to the nearest 0.1 mg.

-

Calculate the weight of the deposits by subtracting the initial panel weight.

-

Visually rate the panel for coke and varnish formation.

-

Report the deposit weight in milligrams. Lower values indicate a lower tendency to form deposits.

-

Data Presentation and Interpretation

For a comprehensive evaluation, results from all tests should be compiled and compared. A well-formulated lubricant containing TXP is expected to show a significant improvement in all metrics compared to the base oil alone.

Table 1: Hypothetical Thermal Stability Data for a Lubricant Formulation

| Test Parameter | Base Oil (e.g., PAO) | Base Oil + Antioxidant (0.5%) | Base Oil + TXP (1.0%) |

| PDSC OIT @ 200°C (min) | 15 | 45 | 35 |

| TGA Onset Temp (°C) | 280 | 282 | 310 |

| Panel Coker Deposits (mg) | 55 | 48 | 12 |

Interpretation of Hypothetical Data:

-

The antioxidant package provides a significant boost to oxidative stability (OIT), as expected. TXP also offers a moderate improvement in OIT over the base oil.

-

The TGA data clearly shows that TXP dramatically increases the thermal decomposition temperature of the formulation, a contribution the standard antioxidant does not make.

-

The Panel Coker results are most revealing. While the antioxidant provides a minor reduction in deposits, TXP shows a profound effect, drastically reducing coke and varnish formation. This is likely due to the formation of a stable, non-adherent film or the prevention of precursor formation at the hot metal surface.

Conclusion

The thermal stability of lubricants containing trixylyl phosphate is a complex property that must be evaluated using a matrix of analytical methods. Pressurized Differential Scanning Calorimetry provides a rapid and precise measure of oxidative resistance, Thermogravimetric Analysis defines the absolute thermal decomposition limits, and the Panel Coker test offers invaluable insight into the practical tendency to form harmful deposits on hot surfaces. By employing the protocols and interpretive framework outlined in this guide, researchers and formulation scientists can accurately characterize the performance of TXP in lubricants, enabling the development of more robust and reliable products for high-temperature applications.

References

-

Vlckova, M., & Cvengros, J. (n.d.). Oxidation Stability of Lubricants Measured by a PDSC Technique. Retrieved from [Link]

-

ASTM International. (2022). Thermal Stability Studies of Lubricant Additives. ASTM. Retrieved from [Link]

-

Cerny, J. (n.d.). Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. Retrieved from [Link]

-

Petrolube. (n.d.). FTM-3462: Panel Coker Test – Select time, temp and atmosphere. Retrieved from [Link]

- Venier, C. G., & Casserly, E. W. (1990). Behavior of High Temperature Lubricants in a Pressure Differential Scanning Calorimeter.

-

TA Instruments. (n.d.). Thermal Analytical Characterization of Lube Oils and Greases. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Screen Test for the Thermal Oxidative Stability of Engine Oils - The Glass Panel Coker. Retrieved from [Link]

-

Mettler Toledo. (n.d.). High Pressure Differential Scanning Calorimetry (HP DSC). Retrieved from [Link]

-

Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Trixylyl Phosphate|Flame Retardant TXP. Retrieved from [Link]

-

Expometals.net. (2023). Enhancing thermal stability of dry lubricants in drawing processes with sustainable additives. Retrieved from [Link]

-

TriboTonic. (n.d.). Panel Coker. Retrieved from [Link]

-

eScholarship, University of California. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]

-

Koehler Instrument Company, Inc. (n.d.). Panel Coking Test Apparatus. Retrieved from [Link]

- Klaus, E. E., & Fenske, M. R. (1980). Oxidative Degradation of Phosphate Esters. ASLE Transactions, 23(3), 269-276.

-

Sinobio Chemistry. (2024). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Retrieved from [Link]

-

Manufature of PU foam Material and Products. (n.d.). Trixylyl Phosphate (TXP). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trixylenyl phosphate. PubChem Compound Database. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Thermal decomposition of tricresylphosphate isomers on Fe. Retrieved from [Link]

-

Shanghai Minglan Chemical. (2026). Tricresyl Phosphate (TCP): A Versatile High-Performance Additive For Industrial Lubrication And Beyond. Retrieved from [Link]

-

MDPI. (2013). Interaction between Lubricants Containing Phosphate Ester Additives and Stainless Steels. Retrieved from [Link]

-

Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved from [Link]

-

GOV.UK. (2005). Environmental risk evaluation report: Trixylenyl phosphate. Retrieved from [Link]

-

ASTRJ. (2020). Thermal Oxidation Stability of Lubricating Greases. Retrieved from [Link]

-

ASTM International. (1997). Hydrolytic Stability of Phosphate Ester Surfactants. Retrieved from [Link]

-

Defense Technical Information Center. (1997). Reactions of Tricresyl Phosphate with Bearing Materials. Retrieved from [Link]

-

ASTM International. (n.d.). Hydrolytic Stability of Phosphate Ester Surfactants. Retrieved from [Link]

-

SPL, Inc. (n.d.). ASTM D4293 – Phosphate Ester Based Turbine Lubricants Specification. Retrieved from [Link]

-

National Institute of Standards and Technology. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

-

ASTM International. (2023). Phosphate Ester-Based Fluids for Turbine Lubrication and Steam Turbine Electro-Hydraulic Control (EHC) Applications. Retrieved from [Link]

Sources

- 1. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]

- 2. Trixylyl Phosphate|Flame Retardant TXP--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 3. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]

- 4. mdpi.com [mdpi.com]

- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 6. Thermal Stability Studies of Lubricant Additives [store.astm.org]

- 7. Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - Sinobio Chemistry [sinobiochemistry.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. escholarship.org [escholarship.org]

- 10. Trixylyl phosphate | 25155-23-1 [chemicalbook.com]

- 11. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]

- 14. tainstruments.com [tainstruments.com]

- 15. mt.com [mt.com]

- 16. vurup.sk [vurup.sk]

- 17. expometals.net [expometals.net]

- 18. petrolube.com [petrolube.com]

- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 20. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]

- 21. researchgate.net [researchgate.net]

- 22. Panel Coker – TriboTonic [tribotonic.com]

Application Note: Bioaccumulation Assessment Protocols for Triaryl Phosphates (TAPs)

Abstract & Strategic Context

Triaryl phosphates (TAPs), such as triphenyl phosphate (TPHP) and tricresyl phosphate (TCP), act as both flame retardants and plasticizers. Their lipophilicity (log

This Application Note provides a dual-phase protocol designed to bridge this gap. We detail the OECD 319B In Vitro Intrinsic Clearance Assay (using trout S9 fractions) to predict metabolic elimination, followed by the OECD 305 In Vivo Dietary Exposure Assay , the definitive regulatory standard for hydrophobic substances where aqueous solubility limits the validity of flow-through tests.

Pre-Assay Technical Considerations

The "Metabolic Trap"

TAPs are susceptible to rapid hydrolysis and oxidative metabolism (e.g., to diesters like DPHP). A high log

-

Implication: If you rely solely on

, you will predict false positives for bioaccumulation. -

Solution: Integrate In Vitro-In Vivo Extrapolation (IVIVE) to refine BCF predictions before committing to costly in vivo studies.

Material Handling & Background Contamination

TAPs are ubiquitous in indoor environments (dust, HVAC filters).

-

Protocol Requirement: All glassware must be baked at 400°C for 4 hours.

-

Solvent Blanking: Run "zero-air" solvent blanks through the LC-MS/MS system prior to every sequence to quantify background noise from the lab environment.

-

Adsorption: Use silanized glassware or polypropylene containers for aqueous standards to prevent wall adsorption, which causes non-linear calibration curves.

Part I: In Vitro Intrinsic Clearance Protocol (OECD 319B Modified)

This assay measures the depletion rate of the parent TAP in the presence of Rainbow Trout liver S9 fractions and co-factors.

Experimental Workflow

Reagents:

-

S9 Fraction: Pooled from sexually immature Rainbow Trout (Oncorhynchus mykiss).

-

Co-factors: NADPH regenerating system (G6P, G6PDH, NADP+) and UDPGA (to capture Phase II glucuronidation, though Phase I oxidation/hydrolysis dominates TAPs).

-

Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., d15-TPHP).

Step-by-Step Procedure:

-

Preparation: Thaw S9 fraction on ice. Dilute to 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.8).

-

Pre-Incubation: Equilibrate S9/buffer mix at 12°C (physiologically relevant for trout) for 5 minutes.

-

Reaction Initiation:

-

Add TAP substrate (final conc. 1 µM).

-

Add Co-factor mix to initiate reaction.

-

Control: Heat-inactivated S9 (boiled 15 min) to measure abiotic degradation/adsorption.

-

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Termination: Immediately dispense aliquot into 200 µL ice-cold Stop Solution. Vortex and centrifuge (10,000 x g, 10 min).

-

Analysis: Transfer supernatant to LC-MS/MS vials.

Data Analysis & IVIVE Calculation

Calculate the elimination rate constant (

Equation 1: In Vitro Intrinsic Clearance

IVIVE Workflow Diagram The following diagram illustrates how this in vitro data is extrapolated to predict a BCF.

Part II: In Vivo Dietary Bioaccumulation Protocol (OECD 305)

For TAPs with low water solubility (< 0.1 mg/L), aqueous exposure is unstable. The Dietary Exposure method is required to maintain consistent dosing.

Test System Setup

-

Species: Oncorhynchus mykiss (Rainbow Trout).[1]

-

Conditions: Flow-through system, 12°C ± 2°C, 12h light/12h dark photoperiod.

-

Diet Spiking: Dissolve TAP in corn oil (vehicle). Mix oil with commercial fish food (Vehicle:Food ratio < 3% w/w) to ensure homogeneity. Evaporate solvent if using a carrier like acetone to mix oil.

Experimental Phases

| Phase | Duration | Activity | Critical Parameter |

| Acclimation | 14 Days | Health monitoring | Mortality < 5% |

| Uptake | 7-14 Days | Feed spiked diet daily | Feeding rate: 1-2% body weight/day |

| Depuration | 14-28 Days | Feed clean (untreated) diet | Switch tanks to avoid re-uptake from fecal matter |

Sampling Schedule

-

Uptake: Days 0, 1, 3, 7, 10, 14 (Ensure steady state is approached).

-

Depuration: Days 1, 2, 4, 7, 14, 21, 28 (Capture the elimination curve).

-

Sample Size: n=4 fish per timepoint (plus control group).

Analytical Method (LC-MS/MS)

Extraction (QuEChERS Modified):

-

Homogenize 0.5g fish tissue (liver/muscle).

-

Add 2 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

-

Add salts (MgSO4, NaCl). Centrifuge.

-

Clean-up (Critical): Transfer supernatant to d-SPE tube containing Z-Sep+ and C18 sorbents. (Z-Sep removes lipids/phospholipids better than PSA for fatty fish matrices).

-

Analyze via LC-MS/MS (ESI+).

LC-MS/MS Workflow Diagram

Data Interpretation & Validity Criteria

Calculating Dietary Magnification Factor (BMF)

In dietary studies, we calculate the Biomagnification Factor (BMF), which can be converted to an estimated BCF.

Validity Checklist (Self-Validating System)

Ensure your assay meets these OECD 305 criteria to be considered valid:

| Parameter | Acceptance Criteria | Corrective Action |

| Control Mortality | < 10% over total duration | Invalidate test; check water quality/husbandry. |

| Diet Homogeneity | CV < 15% between food aliquots | Re-prepare spiked food; improve mixing method. |

| Lipid Content | Measured at start and end | Lipid-normalize all concentration data. |

| Depuration Rate ( | Significant regression ( | Extend depuration phase if elimination is slow. |

| Background | Control fish < LOD | Check lab air/dust; clean analytical lines. |

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. [Link][2]

-

OECD. (2018). Test No. 319B: Determination of in vitro intrinsic clearance using rainbow trout liver S9 sub-cellular fraction (RT-S9). OECD Guidelines for the Testing of Chemicals.[3][4][5] [Link]

-

Nichols, J. W., et al. (2013). Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an International Ring Trial. Toxicological Sciences. [Link]

-

Brandsma, S. H., et al. (2013). Organophosphorus flame retardant and plasticizer analysis, including recommendations for the preservation and preparation of biological samples. Analytical and Bioanalytical Chemistry. [Link]

-

Greaves, A. K., & Letcher, R. J. (2014). Comparative body compartment composition and in ovo transfer of organophosphate flame retardants in North American herring gulls. Environmental Science & Technology.[6] [Link]

Sources

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. oecd.org [oecd.org]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing hydrolysis of aryl phosphates during sample extraction

Technical Support Center for Bioanalytical Method Development

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Hydrolysis of Aryl Phosphates During Sample Extraction

The Stability Paradox: Why Your Recovery is Low

Aryl phosphates (e.g., fosphenytoin, fospropofol, and nucleotide analogs) are designed to be chemically unstable in vivo to release their active parent payload. This intentional instability becomes a liability during ex vivo analysis.

The degradation of these analytes is driven by three distinct mechanisms. Understanding which one is destroying your sample is the first step to fixing it.

Mechanism 1: Enzymatic Hydrolysis (The Primary Threat)

Plasma and tissues are rich in Alkaline Phosphatase (ALP) and Acid Phosphatase , which rapidly cleave the phospho-ester bond. This reaction is ubiquitous and fast (t1/2 can be < 10 minutes in rat plasma).

Mechanism 2: Chemical Hydrolysis

While aryl phosphates are generally more stable than alkyl phosphates, they are susceptible to pH-driven hydrolysis.

-

Acid-Labile: Many prodrugs degrade rapidly in strong acids (e.g., TCA or HCl), often used for protein precipitation.

-

Base-Labile: High pH can promote nucleophilic attack on the phosphorus center.

Mechanism 3: In-Source Fragmentation (The "False" Hydrolysis)

Critical Warning: In LC-MS/MS, aryl phosphates are notorious for losing the phosphate group inside the electrospray ionization (ESI) source. This creates a signal for the parent drug at the retention time of the prodrug, falsely suggesting your sample has hydrolyzed.

Visualization: The Degradation Pathway

Figure 1: Pathways of aryl phosphate degradation.[1][2] Note that ISF (gray) is an analytical artifact, while enzymatic (red) and chemical (yellow) pathways represent physical sample degradation.

Stabilization Protocols: The "Cold & Crash" Method

Do not rely on a single stabilization method.[3] Successful extraction of aryl phosphates requires a redundant system: Inhibition + Temperature + Denaturation .

Step-by-Step Extraction Guide

Phase A: Sample Collection (The "Golden Hour")

-

Matrix Selection: Use K2EDTA plasma. Avoid Heparin if possible, as some studies suggest it may not inhibit certain metallo-phosphatases as effectively as EDTA (which chelates divalent cations required by enzymes).

-

Immediate Inhibition:

-

Primary: Add Sodium Fluoride (NaF) to a final concentration of 2–10 mM immediately upon blood draw.

-

Secondary (Optional): If NaF is insufficient, add a cocktail of Sodium Orthovanadate (1 mM) and Sodium Pyrophosphate.

-

-

Temperature: Keep all samples on wet ice (4°C) continuously. Never allow samples to reach room temperature.

Phase B: Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) takes too long and often requires pH adjustment. Protein Precipitation (PPT) is faster and instantly denatures the enzymes.

-

Aliquot: Transfer 50 µL of plasma into a pre-chilled centrifuge tube.

-

The "Crash": Rapidly add 150–200 µL of Ice-Cold Acetonitrile (ACN) containing the Internal Standard (IS).

-

Note: Methanol is less effective at denaturing proteins than ACN. Use ACN for phosphate esters.

-

-

Vortex: Vortex aggressively for 30 seconds.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean plate.

-

Critical: If evaporation is required, do not use heat. Use a nitrogen stream at ambient temperature or lyophilization.

-

Comparative Inhibitor Data

| Inhibitor | Target Enzyme | Conc.[4][5] Range | Notes |

| Sodium Fluoride (NaF) | Broad Spectrum | 1–10 mg/mL | Gold standard. Cheap, effective for most aryl phosphates. |

| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM | Use if NaF fails. Toxic. |

| EDTA | Alkaline Phosphatase | Standard (K2/K3) | Chelates Zn2+/Mg2+ required by ALP. |

| Dichlorvos | Cholinesterases | 20 µg/mL | Only needed for specific ester-linked prodrugs. |

Troubleshooting & FAQs

Q1: I see the parent drug in my "Time Zero" samples despite using inhibitors.

Diagnosis: This is likely In-Source Fragmentation (ISF) , not actual hydrolysis. The Test:

-

Inject a pure standard of the Prodrug in solvent (no plasma).

-

Monitor the MRM transition for the Parent Drug.

-

If you see a peak at the Prodrug's retention time in the Parent's channel, you have ISF. The Fix: You must chromatographically separate the Prodrug from the Parent. If they co-elute, you cannot quantify the Parent accurately because the ISF signal will mask the real biological hydrolysis.

Q2: My recovery is inconsistent between replicates.

Diagnosis: pH drift during evaporation or storage. The Fix: Aryl phosphates can be sensitive to the slight acidity of reconstitution solvents.

-

Action: Reconstitute in a buffered mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7.4) rather than pure water/formic acid.

-

Action: Avoid glass vials if the phosphate is highly polar (adsorption issues); use polypropylene.

Q3: Can I use Acidified Methanol to crash the plasma?

Diagnosis: Risky. Analysis: While acid helps precipitate proteins, it accelerates the chemical hydrolysis of acid-labile phosphate esters. Recommendation: Stick to neutral Acetonitrile. If acid is required for chromatography, add it after the protein removal step, immediately prior to injection.